3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide
Description
Historical Development of Benzothiazole Derivatives in Scientific Research
Benzothiazole derivatives have emerged as pivotal scaffolds in medicinal chemistry due to their structural adaptability and diverse bioactivity profiles. Early work focused on their antimicrobial and antiproliferative properties, exemplified by 2-amino-6-trifluoromethoxybenzothiazole for amyotrophic lateral sclerosis and ethoxzolamide for glaucoma. The benzothiazole nucleus facilitates interactions with biological targets through electron-rich aromatic systems and hydrogen-bonding capabilities, enabling applications in anticancer, antioxidant, and antifungal therapies. Patented compounds like frentizole and TCMTB-60 underscore the moiety’s versatility, while clinical trials continue to explore derivatives for novel indications.
Significance of Tricyclic Heterocycles with Sulfonyl Propanamide Moieties
Tricyclic frameworks, particularly those incorporating sulfonyl and propanamide groups, offer enhanced metabolic stability and target affinity. Radical cyclization strategies, as demonstrated in tin hydride-mediated syntheses of bicyclic aldimines, provide access to structurally complex imines with potential pharmacological activity. The sulfonyl group’s electron-withdrawing nature enhances binding to enzymatic active sites, as seen in steroid sulfatase inhibitors like 667COUMATE, which achieved sub-nanomolar IC₅₀ values. Propanamide moieties, such as those in N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide, contribute to hydrogen-bonding networks critical for molecular recognition. The fusion of these elements in tricyclic systems may synergize steric and electronic effects, optimizing interactions with biological targets.
Research Objectives and Current Knowledge Gaps
Primary objectives include elucidating synthetic pathways for the title compound, evaluating its bioactivity relative to benzothiazole and tricyclic analogs, and mapping structure-activity relationships (SAR). Current gaps involve limited data on the pharmacokinetics of tricyclic sulfonamides and the role of fused oxa/thia/aza rings in modulating solubility and target selectivity. Comparative studies with derivatives like 3-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide could clarify the impact of heterocyclic substitution patterns.
Nomenclature Systems for Complex Heterocyclic Structures
The systematic IUPAC name of the compound reflects its intricate topology:
- Tricyclo[7.4.0.0³,⁷]trideca : Indicates a 13-membered tricyclic system with bridgehead atoms at positions 3 and 7.
- 10,13-Dioxa-4-Thia-6-Aza : Denotes oxygen atoms at positions 10 and 13, sulfur at position 4, and nitrogen at position 6.
- 1,3(7),5,8-Tetraen : Specifies double bonds at positions 1-2, 3(7)-4, 5-6, and 8-9.
This nomenclature aligns with conventions for fused heterocycles, where bridgehead numbering prioritizes heteroatoms and unsaturation.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c21-17(6-9-27(22,23)12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)26-18)25-8-7-24-14/h1-5,10-11H,6-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIACEMSRYTURBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are documented in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound’s structure or alter its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amides or alcohols .
Scientific Research Applications
3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and elucidating the pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of this compound with structurally or functionally related molecules is critical for understanding its unique properties. The cited study focuses on 3D cell culture platforms using poly(ethylene glycol) diacrylate (PEGDA) and Quinoline Yellow (QY) . These materials are unrelated to the sulfonamide derivative , limiting the ability to draw meaningful comparisons.
Hypothetical Comparison Based on Structural Analogues (Inferred):
While direct data are absent, the following general observations can be made based on structural similarities to known sulfonamides and heterocyclic compounds:
| Property | Target Compound | Common Sulfonamide Derivatives | Tricyclic Heterocycles |
|---|---|---|---|
| Solubility | Likely low due to hydrophobic tricyclic core and benzenesulfonyl group | Moderate (varies with substituents) | Generally low unless polar substituents are present |
| Bioactivity Potential | High (sulfonamides often target enzymes; tricyclic systems may enhance binding) | Antibacterial, diuretic, or carbonic anhydrase inhibition | Antidepressant, antiviral, or kinase inhibition |
| Synthetic Complexity | High (multiple heteroatoms, fused rings) | Moderate to high | High (dependent on ring functionalization) |
Research Findings Gap:
For instance, PEGDA and QY in are used for hydrogel fabrication and visualization in 3D cell cultures but lack relevance to sulfonamide pharmacology .
Note on Evidence Limitations:
The sole reference () discusses 3D cell culture methodologies and materials unrelated to the queried compound. Diversified sources, such as medicinal chemistry journals or patent databases, are required for a rigorous comparative analysis.
Biological Activity
The compound 3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of antimicrobial properties. The exploration of such compounds is crucial for addressing the growing challenge of antibiotic resistance.
Chemical Structure and Properties
This compound belongs to a class of benzenesulfonamide derivatives which are known for their diverse biological activities. The intricate structure includes a tricyclic framework that may contribute to its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzenesulfonamide exhibit significant antimicrobial activity against various bacterial strains. A study focused on related compounds demonstrated their effectiveness against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. The mechanism of action appears to involve the inhibition of specific bacterial enzymes essential for cell wall synthesis.
-
Target Identification :
- The study identified two key enzymes as potential targets:
- MurD : Involved in the synthesis of bacterial peptidoglycan.
- GlmU : Plays a critical role in the biosynthesis of UDP-N-acetylglucosamine.
- Molecular docking studies suggested that the compound interacts favorably with these targets, indicating a possible pathway for its antimicrobial effects .
- The study identified two key enzymes as potential targets:
- Mechanism of Action :
Study Overview
A comprehensive study involving various benzenesulfonamide derivatives was conducted to evaluate their biological activity. Key findings include:
| Compound | Activity | Target Enzyme | Method Used |
|---|---|---|---|
| BSTHQ Derivative 1 | Antibacterial | MurD | Molecular docking |
| BSTHQ Derivative 2 | Antibacterial | GlmU | Carboxyfluorescein leakage assay |
These results suggest that modifications to the benzenesulfonamide structure can enhance antibacterial properties while targeting specific enzymatic pathways in bacteria.
Q & A
Q. How to validate the compound’s mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
